molecular formula C10H8N2O2 B1252241 4-(2-Nitrovinyl)-1H-indole CAS No. 49839-99-8

4-(2-Nitrovinyl)-1H-indole

Cat. No. B1252241
CAS RN: 49839-99-8
M. Wt: 188.18 g/mol
InChI Key: DQVWAEMRCAYLKH-FNORWQNLSA-N
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Description

Synthesis Analysis

The synthesis of 4-(2-Nitrovinyl)-1H-indole and related compounds typically involves nucleophilic addition reactions and Michael reactions. For instance, 2-Nitro-1-(phenylsulfonyl)indole undergoes nucleophilic addition with various enolates and lithium dimethylcuprate, leading to 3-substituted-2-nitroindoles in varying yields (Pelkey, Barden, & Gribble, 1999). Moreover, Michael reaction of 3-(2′-nitrovinyl)indole with indoles under solvent-free conditions yields bis(indolyl)nitroethanes, showcasing a method for synthesizing 2,2-bis(indolyl)nitroethanes and exploring their reductions (Chakrabarty, Basak, Ghosh, & Harigaya, 2004).

Molecular Structure Analysis

The molecular structure of 4-(2-Nitrovinyl)-1H-indole derivatives is characterized by extended conjugation through the ethylene double bond and the nitro group. This extended conjugation impacts the compound's electronic properties and reactivity. For example, 3-(2′-Nitrovinyl)indoles show anti-fungal activity against Candida albicans, highlighting the significance of the nitrovinyl group's placement and its electronic effects (Canoira et al., 1989).

Chemical Reactions and Properties

4-(2-Nitrovinyl)-1H-indole participates in a variety of chemical reactions, reflecting its chemical versatility. These include Michael addition to non-protected 3-(2-nitrovinyl)indole under ultrasound activation, illustrating efficient synthesis avoiding preliminary NH protection (Baron, Métay, Lemaire, & Popowycz, 2012). Additionally, solvent-free conditions and microwave activation have been utilized for rapid Michael reactions, showcasing the compound's reactivity under diverse conditions (Chakrabarty, Basak, & Ghosh, 2001).

Scientific Research Applications

Synthesis and Structure

4-(2-Nitrovinyl)-1H-indole and its derivatives are primarily involved in the synthesis of complex organic compounds. For instance, the synthesis and structural analysis of these compounds involve reactions like condensation with nitroalkanes and analyses through 1H NMR data, indicating extended conjugation through the ethylene double bond and the nitro group (Canoira et al., 1989).

Applications in Medicinal Chemistry

These compounds show significant anti-fungal activity. For instance, some derivatives like 3-(2′-Methyl-2′-nitrovinyl)indole have shown anti-fungal activity against Candida albicans, similar to that of ketoconazole, a well-known antifungal medication (Canoira et al., 1989).

Advanced Synthetic Methods

Innovative methods like microwave-assisted synthesis and solvent-free conditions have been employed to synthesize 4-(2-Nitrovinyl)-1H-indole derivatives. These methods are efficient, time-saving, and environmentally friendly. For example, microwave-assisted Michael reactions of 3-(2′-nitrovinyl)indole with indoles have been performed on TLC-grade silica gel (Chakrabarty et al., 2001).

Biocatalysis

Biocatalytic methods using enzymes or microorganisms have been explored to synthesize 4-(2-Nitrovinyl)-1H-indole derivatives. A notable example is the use of baker’s yeast as an efficient biocatalyst for the regioselective 1,4-conjugate addition of indoles to nitroolefins in aqueous medium (Mane et al., 2016).

Diverse Chemical Reactions

4-(2-Nitrovinyl)-1H-indole is versatile in undergoing a range of chemical reactions. This includes nucleophilic additions, Michael additions, and reactions with various other nucleophiles, leading to the formation of a wide array of indole derivatives (Yamada et al., 2005).

properties

IUPAC Name

4-[(E)-2-nitroethenyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-12(14)7-5-8-2-1-3-10-9(8)4-6-11-10/h1-7,11H/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVWAEMRCAYLKH-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C2C=CNC2=C1)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901300163
Record name 4-[(1E)-2-Nitroethenyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Nitrovinyl)-1H-indole

CAS RN

851192-48-8, 49839-99-8
Record name 4-[(1E)-2-Nitroethenyl]-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851192-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1E)-2-Nitroethenyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(E)-2-nitroethenyl]-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.162.829
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Nitrovinyl)-1H-indole

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